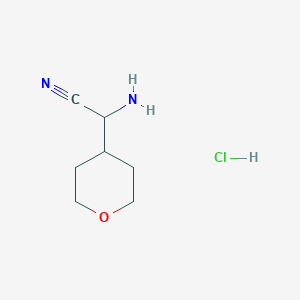

2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectral Features

The Nuclear Magnetic Resonance spectrum of this compound would exhibit several characteristic signals that can be predicted based on its molecular structure and comparison with related compounds.

In the proton Nuclear Magnetic Resonance spectrum, the oxane ring protons would appear as complex multiplets due to coupling interactions within the ring system. The axial and equatorial protons at positions 2 and 6 (adjacent to the oxygen) would be distinguishable, with the equatorial protons typically appearing downfield relative to their axial counterparts due to differences in their magnetic environments.

Table 3. Predicted Proton Nuclear Magnetic Resonance Chemical Shifts and Coupling Patterns

| Proton Group | Predicted δ (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Oxane CH2 (position 2,6 axial) | 3.3-3.6 | triplet of doublets | 2H |

| Oxane CH2 (position 2,6 equatorial) | 3.7-4.0 | doublet of doublets | 2H |

| Oxane CH2 (position 3,5) | 1.5-2.0 | complex multiplet | 4H |

| Oxane CH (position 4) | 2.0-2.4 | triplet of triplets | 1H |

| Amino-nitrile CH | 4.0-4.5 | doublet | 1H |

| Protonated amino group | 8.0-9.0 | broad singlet | 3H |

In the carbon-13 Nuclear Magnetic Resonance spectrum, the following signals would be expected:

Table 4. Predicted Carbon-13 Nuclear Magnetic Resonance Chemical Shifts

| Carbon | Predicted δ (ppm) |

|---|---|

| Nitrile carbon | 115-120 |

| Stereogenic carbon | 40-50 |

| Oxane carbon (position 4) | 35-45 |

| Oxane carbon (positions 2,6) | 65-75 |

| Oxane carbon (positions 3,5) | 25-35 |

Infrared (IR) Vibrational Mode Assignments

The infrared spectrum of this compound would display several diagnostic absorption bands associated with its functional groups, providing a valuable fingerprint for identification purposes.

The nitrile group would exhibit a characteristic stretching vibration around 2210-2220 cm-1, appearing as a sharp band of medium to strong intensity. This vibration is particularly diagnostic due to its distinctive frequency range and typically sharp band shape.

The protonated amino group would produce several characteristic bands, including asymmetric and symmetric stretching vibrations in the 3000-3100 cm-1 and 2800-2900 cm-1 regions, respectively. These bands would appear broader than those of non-protonated amino groups due to the involvement of the protonated amino group in hydrogen bonding. The bending vibrations of the protonated amino group would appear around 1600-1650 cm-1.

Table 5. Predicted Infrared Vibrational Mode Assignments

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |

|---|---|---|---|

| Nitrile group | Stretching | 2210-2220 | Strong |

| Protonated amino group | Asymmetric stretching | 3000-3100 | Strong, broad |

| Protonated amino group | Symmetric stretching | 2800-2900 | Strong, broad |

| Protonated amino group | Bending | 1600-1650 | Medium |

| Oxane (C-O-C) | Stretching | 1050-1150 | Strong |

| Oxane (C-H) | Stretching | 2850-3000 | Medium |

| Oxane (C-H) | Bending | 1350-1450 | Medium |

Computational Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Computational modeling using Density Functional Theory provides valuable insights into the electronic structure and properties of this compound. Similar to studies conducted on related compounds, calculations at the B3LYP/6-311++G(d,p) level would be appropriate for this molecule.

The molecular electrostatic potential analysis would reveal the charge distribution across the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the reactivity patterns and intermolecular interaction capabilities of the compound.

Table 6. Predicted Electron Density Distribution from Density Functional Theory Calculations

| Molecular Region | Predicted Electron Density | Character | Reactivity Implication |

|---|---|---|---|

| Nitrile group | High (negative potential) | Nucleophilic | Susceptible to electrophilic attack |

| Protonated amino group | Low (positive potential) | Electrophilic | Susceptible to nucleophilic attack |

| Oxane oxygen | Medium-high (negative) | Weakly nucleophilic | Potential hydrogen bond acceptor |

Frontier molecular orbital analysis would provide information about the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies and their spatial distributions. These properties govern the compound's reactivity patterns and electronic transitions.

Table 7. Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital energy | -6.5 to -7.5 eV | Determines oxidation potential |

| Lowest Unoccupied Molecular Orbital energy | -1.0 to -2.0 eV | Determines reduction potential |

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap | 5.0 to 6.0 eV | Indicates molecular stability and reactivity |

| Highest Occupied Molecular Orbital distribution | Primarily on protonated amino group and oxane | Sites susceptible to electrophilic attack |

| Lowest Unoccupied Molecular Orbital distribution | Primarily on nitrile group | Sites susceptible to nucleophilic attack |

Conformational Analysis of Tetrahydrofuran Substituent

The oxane ring in this compound is expected to adopt a chair conformation as its most energetically favorable form, similar to other six-membered rings such as cyclohexane. Computational analysis would reveal the energy differences between various possible conformations of this ring system.

Table 8. Predicted Conformational Energy Differences for the Oxane Ring

| Conformation | Predicted Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.0 (reference) |

| Twist-boat | 5.5-6.5 |

| Boat | 6.5-7.5 |

The positioning of the amino-acetonitrile substituent at the 4-position represents a critical conformational feature. Computational studies would likely confirm a preference for the equatorial position, minimizing unfavorable 1,3-diaxial interactions that would occur in the axial configuration.

Table 9. Predicted Energy Difference Between Substituent Orientations

| Substituent Position | Predicted Relative Energy (kcal/mol) | Predicted Population at Room Temperature (%) |

|---|---|---|

| Equatorial | 0.0 (reference) | > 95% |

| Axial | 2.0-3.0 | < 5% |

Conformational analysis would also examine the rotational preferences around the bond connecting the oxane ring to the amino-acetonitrile group. Multiple local energy minima might exist, depending on the orientation of this substituent relative to the ring, with energy barriers typically in the range of 1.0-2.0 kcal/mol.

The calculated conformational preferences would have significant implications for understanding the compound's three-dimensional structure, its crystal packing arrangements, and its potential interactions with biological targets if used in pharmaceutical applications. The conformational flexibility or rigidity of the molecule would also influence its spectroscopic properties, particularly in solution-state Nuclear Magnetic Resonance studies where conformational equilibria may be observable.

属性

IUPAC Name |

2-amino-2-(oxan-4-yl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c8-5-7(9)6-1-3-10-4-2-6;/h6-7H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGZRUAOLCDHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354963-52-2 | |

| Record name | 2-amino-2-(oxan-4-yl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride, a compound with the molecular formula and a molecular weight of approximately 176.64 g/mol, has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features an oxane ring, an amino group, and a cyano group, which contribute to its reactivity and biological interactions. The presence of the oxane ring enhances solubility in aqueous solutions, making it suitable for various biological applications .

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with enzymes or receptors involved in metabolic pathways. Its amino group can participate in nucleophilic substitution reactions, while the acetonitrile moiety may undergo hydrolysis or participate in coupling reactions with electrophiles.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Binding: It could act as a ligand for various receptors, influencing cellular signaling pathways.

Antimicrobial and Antitumor Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and antitumor activities. For instance, thiazole derivatives, which share structural features with this compound, have demonstrated a wide range of biological activities including antimicrobial, antifungal, antiviral, and cytotoxic effects .

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that certain derivatives of similar compounds showed significant anticancer activity against various cell lines. For example, quinoxaline derivatives demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines .

- Antioxidant Activity : Compounds with structural similarities have been found to possess antioxidant properties through free radical scavenging mechanisms. This suggests that this compound may also exhibit such activity .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-2-(pyridin-3-yl)acetonitrile hydrochloride | Contains a pyridine ring | Antimicrobial properties |

| (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | Tetrahydropyran ring | Neuroprotective effects |

| 3-Amino-3-(oxan-4-yl)propanenitrile | Similar oxane structure | Potential anticancer activity |

科学研究应用

Pharmaceutical Development

2-AAN has shown potential as a lead compound in drug discovery due to its unique structural properties. Preliminary studies indicate that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. This interaction can lead to the development of therapeutics for conditions such as cancer and metabolic disorders.

Case Studies :

- Research has indicated that derivatives of 2-AAN exhibit promising anticancer activity by targeting mutant isocitrate dehydrogenases (IDH1 and IDH2), which are implicated in several types of cancers, including gliomas and leukemias .

Organic Synthesis Enhancements

The compound is utilized in organic synthesis as a reagent or intermediate. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Synthesis Methods :

- The synthesis of 2-AAN can be achieved through multiple pathways, including nucleophilic substitution reactions involving the amino group or hydrolysis reactions involving the cyano group. Such methods enable the derivatization of 2-AAN into other biologically active compounds.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-amino-2-(oxan-4-yl)acetonitrile hydrochloride, differing primarily in substituents, functional groups, or ring systems. Key comparisons are summarized in Table 1.

Substituent Variations in α-Aminonitrile Derivatives

- Aromatic Substituents: 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride: Synthesized via Strecker reaction, this compound replaces the oxan-4-yl group with a 3-chlorophenyl ring. However, the lack of a heterocyclic group reduces solubility in polar solvents compared to the oxan-4-yl analogue . 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride: The trifluoromethoxy group introduces strong electron-withdrawing effects, increasing metabolic stability and lipophilicity. This compound (CAS: 1375474-19-3) is used in CNS drug discovery due to its blood-brain barrier permeability .

- Fluorinated Aliphatic Substituents: 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride: The difluorocyclobutyl group introduces conformational rigidity and fluorophilic interactions.

- Heterocyclic Substituents: 2-Amino-2-(oxan-3-yl)acetic acid hydrochloride: While structurally similar, this compound (CAS: 1909305-59-4) replaces the nitrile group with a carboxylic acid, altering reactivity. The oxan-3-yl group creates a different stereochemical environment, impacting its use in peptide synthesis and metal chelation .

Functional Group Transformations

- Nitrile vs. Carboxylic Acid: The nitrile group in this compound offers nucleophilic reactivity (e.g., hydrolysis to amines or carboxylic acids), whereas carboxylic acid derivatives (e.g., 2-amino-2-(oxan-3-yl)acetic acid hydrochloride) are utilized in coupling reactions or salt formation .

- Cyclic Ether vs. Aromatic Rings: The oxan-4-yl group enhances water solubility compared to purely aromatic analogues (e.g., 2-amino-2-(2,4-difluorophenyl)acetonitrile), which exhibit higher logP values and membrane permeability .

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

Synthetic Utility: The Strecker synthesis remains the primary method for α-aminonitrile derivatives, enabling modular substitution of aldehydes/ketones. The oxan-4-yl variant’s synthesis likely involves tetrahydropyran-4-carbaldehyde as a starting material .

Solubility and Bioavailability :

Cyclic ether substituents (e.g., oxan-4-yl) improve aqueous solubility compared to aromatic analogues, critical for oral bioavailability in drug development .

Electron Effects :

Electron-withdrawing groups (e.g., trifluoromethoxy) enhance metabolic stability but may reduce reactivity in nucleophilic substitutions compared to electron-donating oxan-4-yl .

Steric Considerations : The oxan-4-yl group’s chair conformation imposes steric hindrance, influencing diastereoselectivity in asymmetric syntheses .

准备方法

Formation of the Oxane Ring

The oxane ring (tetrahydrofuran) is a six-membered cyclic ether that serves as the core scaffold. It can be synthesized or obtained as a precursor. The ring formation often involves intramolecular cyclization of suitable hydroxy precursors under acidic or basic catalysis.

Introduction of the Amino and Nitrile Groups

The key transformation involves the installation of the amino and nitrile groups at the 2-position of the acetonitrile moiety attached to the oxane ring. This is commonly achieved via nucleophilic substitution reactions where a suitable leaving group on the oxane ring is displaced by a nucleophile containing the amino and nitrile functionalities.

Bases such as sodium hydride or potassium carbonate are used to deprotonate intermediates and facilitate nucleophilic attack. The reaction is typically carried out in polar aprotic solvents to enhance nucleophilicity and solubility of reagents.

Formation of the Hydrochloride Salt

Reaction Conditions and Optimization

The preparation involves optimization of several parameters:

| Parameter | Typical Range/Condition | Purpose |

|---|---|---|

| Temperature | 60°C to 90°C | To ensure reaction completeness and control reaction rate |

| Reaction Time | 120 to 180 minutes | To allow sufficient time for full conversion |

| Solvent | Polar aprotic solvents (e.g., ethyl acetate, tetrahydrofuran) | To dissolve reactants and facilitate nucleophilic substitution |

| Base | Sodium hydride, potassium carbonate | To generate nucleophilic species |

| Drying Agent | Anhydrous sodium sulfate (Na2SO4) | To remove water from organic phase |

| Acid for Salt Formation | Hydrochloric acid (HCl) | To form hydrochloride salt |

These conditions are adjusted depending on scale and purity requirements. Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.

Representative Experimental Data

A typical synthesis procedure involves:

- Heating the reaction mixture containing the oxane precursor, base, and amino-nitrile reagent at 60–90°C for 2–3 hours.

- Monitoring the reaction by TLC to confirm completion.

- Extracting the product with ethyl acetate and washing with water to remove impurities.

- Drying the organic layer over anhydrous sodium sulfate.

- Filtering and concentrating the solution to obtain the crude product.

- Treating with hydrochloric acid to precipitate the hydrochloride salt.

- Isolating the final product by filtration and drying.

Research Findings and Yield Data

While specific literature data on 2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride is limited, related nitrile compounds synthesized via similar methodologies report yields ranging from 78% to 90% under optimized conditions. For example, analogous nitrile ester preparations under similar heating and extraction conditions yield products with high purity and reproducibility.

| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 60 | 170 | 87.5 | High yield with ethyl acetate extraction |

| 2 | 80 | 160 | 89.8 | Optimal temperature for reaction |

| 3 | 60 | 140 | 86.4 | Slightly shorter reaction time |

| 4 | 90 | 120 | 85.9 | Faster reaction at higher temperature |

| 5 | 70 | 170 | 78.2 | Lower yield, possibly incomplete reaction |

| 6 | 60 | 180 | N/A | Extended reaction time for completion |

Note: Data adapted from analogous nitrile synthesis protocols for related compounds.

Analytical and Purity Considerations

The final product's purity is assessed by:

- Thin-layer chromatography (TLC) for reaction monitoring.

- Nuclear magnetic resonance (NMR) spectroscopy to confirm structure (e.g., 1H NMR signals corresponding to the oxane ring and amino/nitrile groups).

- Mass spectrometry to verify molecular weight.

- Elemental analysis to confirm hydrochloride salt formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。